![molecular formula C19H21N5O2S2 B2619822 (Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 361996-53-4](/img/structure/B2619822.png)
(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H21N5O2S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound of interest due to its potential biological activities, particularly in cancer treatment and kinase inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and recent research findings.
Chemical Structure
The compound has the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. The thioxothiazolidin moiety is known for its interaction with various biological targets, which can lead to significant antiproliferative effects.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound exhibited notable cytotoxicity across multiple cancer types, as summarized in Table 1.
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung cancer) | 12.5 | |
HepG2 (Liver cancer) | 15.0 | |
SGC7901 (Gastric cancer) | 10.0 |
Kinase Inhibition
The compound has been characterized as a multikinase inhibitor, particularly active against cyclin-dependent kinases (CDKs). The inhibition profiles are detailed in Table 2.
Study on Renal Carcinoma
In a study focusing on renal carcinoma cell lines, the compound demonstrated significant cytotoxic effects. The results indicated that treatment with the compound led to a marked increase in apoptosis and cell cycle arrest at the G0/G1 phase, as illustrated in Figure 1.
"Both compounds caused notable arrest occurring during the G0–G1 phase of the cell cycle" .
Computational Studies
Molecular docking studies have shown that this compound binds effectively to the active sites of CDK2 and TRKA, suggesting a strong affinity for these targets. The binding interactions are comparable to established inhibitors like milciclib.
科学研究应用
Antimicrobial Activity
Research has indicated that compounds similar to (Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidinone structures have been shown to possess antibacterial and antifungal activities, making them candidates for further development against resistant strains of pathogens .
Anti-Tubercular Activity
In studies focusing on tuberculosis, certain structural analogs have demonstrated promising results against Mycobacterium tuberculosis. The incorporation of piperazine and pyrimidine moieties enhances the efficacy of these compounds against both drug-sensitive and multidrug-resistant strains . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or metabolic pathways.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that may include condensation reactions between thiazolidinones and pyrido-pyrimidine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of thiazolidinones displayed significant antimicrobial activity against various bacterial strains. The study utilized agar diffusion methods to assess the effectiveness of these compounds, including those related to (Z)-3-methyl-5... The results indicated a correlation between structural modifications and enhanced biological activity .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of (Z)-3-methyl... with specific biological targets. These studies suggest that the compound can effectively bind to enzymes involved in bacterial metabolism, thereby inhibiting their function and leading to bacterial cell death . Such computational analyses provide insights into the potential therapeutic mechanisms of action.
属性
IUPAC Name |
(5Z)-3-methyl-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S2/c1-12-5-4-6-24-15(12)20-16(23-9-7-21(2)8-10-23)13(17(24)25)11-14-18(26)22(3)19(27)28-14/h4-6,11H,7-10H2,1-3H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHHEDLWKPLLPT-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361996-53-4 |
Source
|
Record name | 9-METHYL-3-[(Z)-(3-METHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHY L]-2-(4-METHYL-1-PIPERAZINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。